3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-19-14-9-11(5-6-16(14)25-17(19)22)26(23,24)20-7-8-21-15(10-20)12-3-2-4-13(12)18-21/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXISUXFLFFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN4C(=C5CCCC5=N4)C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.34 g/mol. The structure features a benzo[d]oxazole moiety linked to a sulfonyl group and a cyclopenta[3,4]pyrazolo structure. These functional groups are known to contribute to various biological activities.
Anticancer Properties
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, compounds similar to the one have shown IC50 values ranging from 73 to 84 µM against various cancer cell lines . The mechanism involves the inhibition of key signaling pathways such as the p38 MAPK pathway, which is crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that related pyrazolo compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS) stimulated cells . This inhibition is mediated through the blockade of specific kinases involved in inflammatory signaling.
Antioxidant Activity
The antioxidant potential of pyrazolo derivatives has been highlighted in several studies. The presence of the pyrazole ring enhances the compound's ability to scavenge free radicals and reduce oxidative stress . This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, inhibiting their function.
- Receptor Antagonism : The compound may act as an antagonist at specific receptors involved in inflammation and cancer progression.
- Signal Pathway Modulation : By interfering with critical signaling pathways (e.g., MAPK), the compound can alter cellular responses to stress and proliferation signals.
Case Studies
- In Vitro Studies : A study evaluating similar pyrazolo compounds demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 5 µM .
- In Vivo Models : Animal studies have shown that administration of related compounds resulted in reduced tumor growth and lower levels of inflammatory markers in serum .
Scientific Research Applications
The compound 3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data and insights from verified sources.
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 335.41 g/mol. Its structure features a sulfonyl group attached to a benzo[d]oxazol moiety, which is further linked to a tetrahydro-cyclopenta pyrazolo derivative. This configuration is significant in influencing the compound's reactivity and biological interactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment and neuropharmacology. Its structural similarity to known bioactive molecules suggests that it may interact with specific biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds similar to 3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one have shown the ability to inhibit tumor growth in vitro and in vivo models. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its interaction with neurotransmitter systems could provide insights into the treatment of conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
In experimental models of neurodegeneration, similar compounds have demonstrated neuroprotective effects by reducing oxidative stress and inflammation. The sulfonyl group is hypothesized to play a crucial role in enhancing these protective properties.
Agricultural Chemistry
There is emerging interest in the potential use of this compound as a pesticide or herbicide due to its unique chemical structure that may confer specific biological activity against pests or pathogens.
Case Study: Pesticidal Activity
Preliminary studies have shown that compounds with similar structures exhibit insecticidal properties against common agricultural pests. The efficacy of these compounds could be attributed to their ability to disrupt metabolic processes within the target organisms.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
- Key Features: Contains a tetrahydroimidazo-pyridine core with cyano, nitro, and ester substituents.
- Comparison : Unlike the target compound, 1l lacks a sulfonyl group and benzo[d]oxazolone moiety. Its imidazo-pyridine system may confer distinct electronic properties and solubility profiles due to ester groups .
- Data: Property Target Compound Compound 1l Molecular Weight Not provided 537.56 g/mol Core Structure Benzo[d]oxazolone + pyrazolo-pyrazine Tetrahydroimidazo-pyridine Functional Groups Sulfonyl, methyl Cyano, nitro, esters
3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One
- Key Features: A pyrazolo-pyrazinone derivative with hydroxymethyl and oxadiazole substituents.
- Comparison : Shares a pyrazolo-pyrazine scaffold but diverges in substituents (oxadiazole vs. sulfonyl-benzo[d]oxazolone). The hydroxymethyl group may enhance water solubility compared to the sulfonyl linker in the target compound .
Physicochemical and Toxicological Considerations
- Solubility : The sulfonyl group in the target compound may reduce lipophilicity compared to ester-containing analogs (e.g., 1l) but enhance stability .
- Toxicity: No direct data exist, but –7 emphasize the importance of accurate reporting for metal compounds. While unrelated structurally, these underscore the need for rigorous toxicity profiling of polyheterocycles.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization, sulfonation, and functional group coupling. For example:
Cyclization : Formation of the pyrazolo-pyrazine core via acid-catalyzed cyclization of precursor amines (e.g., using 3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine derivatives) under reflux conditions .
Sulfonation : Introduction of the sulfonyl group using sulfonating agents (e.g., chlorosulfonic acid) at controlled temperatures (0–5°C) to avoid side reactions .
Coupling : Reaction of the sulfonated intermediate with 3-methylbenzo[d]oxazol-2(3H)-one under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Solvent choice (e.g., DMF vs. THF) and reaction time must be optimized to maximize yield (≥70%) and purity (≥95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bond connectivity and stereochemistry. For example, the sulfonyl group typically appears as a singlet in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination, especially if the compound crystallizes in a triclinic system (e.g., a = 7.17 Å, b = 10.70 Å, α = 81.16°) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Step 1 : Cross-validate with alternative techniques (e.g., 2D NMR like HSQC or HMBC to assign ambiguous signals) .
- Step 2 : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Step 3 : Re-examine synthetic steps for potential intermediates or byproducts (e.g., incomplete sulfonation leading to residual hydroxyl groups) .
- Example : A peak at δ 3.2 ppm might indicate residual solvent (e.g., DMSO) rather than a structural feature; deuterated solvent swaps can clarify this .
Q. What experimental design principles apply to studying this compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Use a randomized block design with controls (e.g., DMSO vehicle) and replicates (n = 4) to assess cytotoxicity (IC₅₀) in cancer cell lines .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure statistical robustness .
- Mechanistic Studies : Pair activity data with molecular docking (e.g., targeting cyclooxygenase-2 for anti-inflammatory activity) to link structure and function .
Q. How can reaction conditions be optimized to address low yields in the sulfonation step?
- Methodological Answer :
- Factor Screening : Use a factorial design to test variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 0–25°C | 0–5°C |
| Solvent | DCM, THF, DMF | DCM |
| Reaction Time | 1–24 h | 6 h |
| (Based on similar sulfonylation protocols in ) |
- Quenching : Rapid quenching with ice water minimizes side reactions.
- Catalyst Exploration : Lewis acids (e.g., AlCl₃) may enhance electrophilic sulfonation .
Q. What strategies mitigate contradictions between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AutoDock Vina) to account for solvent effects or protein flexibility .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding affinities directly, bypassing computational assumptions .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives) to identify trends .
Methodological Frameworks
Q. How to design a long-term study on this compound’s environmental fate and toxicity?
- Methodological Answer :
- Phase 1 (Lab) : Assess hydrolysis/photolysis rates under varying pH and UV light .
- Phase 2 (Ecosystem) : Use microcosms to study biodegradation in soil/water systems, measuring half-life (t₁/₂) via LC-MS .
- Phase 3 (Risk Assessment) : Apply the ECOSAR model to predict acute/chronic toxicity to aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
